1-Propyl-1H-benzoimidazole-2-carbaldehyde
Overview
Description
1-Propyl-1H-benzoimidazole-2-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol . It is a derivative of benzoimidazole, a heterocyclic aromatic organic compound known for its diverse applications in chemistry and biology . This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-1H-benzoimidazole-2-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of 1-propyl-1H-benzoimidazole with a suitable aldehyde precursor under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-1H-benzoimidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzoimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst and an appropriate electrophile.
Major Products:
Oxidation: 1-Propyl-1H-benzoimidazole-2-carboxylic acid.
Reduction: 1-Propyl-1H-benzoimidazole-2-methanol.
Substitution: Various substituted benzoimidazole derivatives depending on the electrophile used.
Scientific Research Applications
1-Propyl-1H-benzoimidazole-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Propyl-1H-benzoimidazole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The benzoimidazole ring can interact with various biological receptors, influencing cellular pathways and processes .
Comparison with Similar Compounds
- 1-Methyl-1H-benzoimidazole-2-carbaldehyde
- 1-Ethyl-1H-benzoimidazole-2-carbaldehyde
- 1-Butyl-1H-benzoimidazole-2-carbaldehyde
Comparison: 1-Propyl-1H-benzoimidazole-2-carbaldehyde is unique due to its specific propyl substituent, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance between hydrophobicity and steric effects, potentially enhancing its interactions with biological targets .
Biological Activity
1-Propyl-1H-benzoimidazole-2-carbaldehyde is a compound that belongs to the benzimidazole family, known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
This compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H12N2O
- CAS Number : 910380-43-7
Physical Properties
Property | Value |
---|---|
Molecular Weight | 200.24 g/mol |
Melting Point | Not specified |
Solubility | Organic solvents |
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been studied for its antibacterial and antifungal activities against various pathogens.
Case Study: Antibacterial Activity
A study assessed the antibacterial efficacy of several benzimidazole derivatives, including this compound. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli and Staphylococcus aureus, indicating moderate antibacterial potential .
Anticancer Properties
Benzimidazole derivatives are also investigated for their anticancer properties. The compound's ability to inhibit specific cancer cell lines has been documented.
Case Study: Inhibition of Breast Cancer Cells
In a study focused on breast cancer, this compound was found to induce apoptosis in MCF7 cells. Treatment with the compound resulted in a significant increase in apoptotic cells (27.28% compared to 1.04% in the control group) and cell cycle arrest at the G2-M phase (27.86% vs. 5.47%) . This suggests that the compound may serve as a potential therapeutic agent in breast cancer treatment.
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
- Cell Cycle Modulation : It appears to interfere with cell cycle regulation, promoting apoptosis in cancerous cells.
Other Biological Activities
Beyond antimicrobial and anticancer properties, benzimidazole derivatives have been reported to possess anti-inflammatory and antioxidant activities. These effects further enhance their potential as therapeutic agents.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other benzimidazole derivatives:
Compound | Antimicrobial Activity | Anticancer Activity | Notes |
---|---|---|---|
This compound | Moderate | Significant | Induces apoptosis in MCF7 cells |
6-Chloro-2-(4-chlorophenoxy)methyl-benzimidazole | High | Moderate | Exhibits broad-spectrum antimicrobial properties |
5-Methoxy-benzimidazole derivatives | Low | High | Known for potent anticancer effects |
Properties
IUPAC Name |
1-propylbenzimidazole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h3-6,8H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXBQNVSLZRMGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359414 | |
Record name | 1-Propyl-1H-benzoimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123511-50-2 | |
Record name | 1-Propyl-1H-benzimidazole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123511-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propyl-1H-benzoimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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